Propanoic acid, 2-chloro-, 2-butoxyethyl ester
Description
Propanoic acid, 2-chloro-, 2-butoxyethyl ester (CAS 68797-46-6) is an organic ester with the molecular formula C₉H₁₇ClO₃ and a molecular weight of 208.685 g/mol . Structurally, it consists of a propanoic acid backbone substituted with a chlorine atom at the second carbon and esterified with 2-butoxyethanol. This compound is also known as 2-butoxyethyl 2-chloropropionate and is characterized by its ester and halogen functional groups, which influence its reactivity and applications.
Key identifiers include:
- CAS Registry Number: 68797-46-6
- EC Number: 272-299-8
- DSSTox Substance ID: DTXSID10887501
- Synonyms: 2-Chloropropanoic acid 2-butoxyethyl ester, EINECS 272-299-8 .
Properties
CAS No. |
68797-46-6 |
|---|---|
Molecular Formula |
C9H17ClO3 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
2-butoxyethyl 2-chloropropanoate |
InChI |
InChI=1S/C9H17ClO3/c1-3-4-5-12-6-7-13-9(11)8(2)10/h8H,3-7H2,1-2H3 |
InChI Key |
XRATVFQSBIVRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxyethyl 2-chloropropionate can be synthesized through the esterification of 2-chloropropionic acid with 2-butoxyethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of 2-butoxyethyl 2-chloropropionate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps such as distillation to remove any impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl 2-chloropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts are used in hydrolysis reactions to facilitate the breakdown of the ester bond.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-butoxyethyl 2-chloropropionate can be formed.
Hydrolysis Products: The major products of hydrolysis are 2-chloropropionic acid and 2-butoxyethanol.
Scientific Research Applications
Synthesis and Production
The synthesis of Propanoic acid, 2-chloro-, 2-butoxyethyl ester can be achieved through various methods, including the reaction of chloroacetic acid with 2-butoxyethanol. This process often involves the use of catalysts to enhance yield and purity. For instance, a novel process has been developed that allows for the efficient preparation of this ester by avoiding solvent use during the reaction, thus minimizing energy consumption and solvent losses .
Applications in Agriculture
One of the primary applications of this compound is as an intermediate in the production of herbicides. Notably, it is used in synthesizing Triclopyr, a systemic herbicide effective against woody plants and broadleaf weeds. The compound serves as a precursor in various formulations that target specific plant species while minimizing harm to surrounding flora .
Herbicide Formulation
- Triclopyr Butoxyethyl Ester : This derivative is particularly noted for its efficacy in controlling invasive plant species. The ester form enhances the herbicide's ability to penetrate plant tissues, thereby improving its effectiveness .
Environmental Impact Studies
Research has also been conducted on the environmental behavior of compounds related to this compound. Studies indicate that these compounds can undergo transformation in aquatic ecosystems, which raises concerns regarding their persistence and potential ecological effects . Understanding these transformations is crucial for assessing the environmental safety of herbicides containing this ester.
Case Studies
- Synthesis Efficiency : A study demonstrated that using a phase transfer catalyst significantly improved the yield of Triclopyr butoxyethyl ester from its precursors. The process achieved yields exceeding 90% with high purity levels, showcasing the importance of optimizing synthesis routes for industrial applications .
- Environmental Monitoring : In a cohort study involving chemical workers exposed to chlorophenoxy herbicides, including derivatives of Propanoic acid esters, no significant excess mortality from cancer was observed. However, isolated cases highlighted the need for ongoing monitoring and research into long-term exposure effects .
Mechanism of Action
The mechanism of action of 2-butoxyethyl 2-chloropropionate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 2-chloropropionic acid, which may interact with enzymes and other proteins in biological systems. The exact pathways and molecular targets involved in its action are still under investigation .
Comparison with Similar Compounds
Role in Flavors and Fragrances
- 3-(Methylthio)propanoic acid methyl/ethyl esters are critical aroma compounds in pineapples, with concentrations up to 622.49 µg/kg in Tainong No. 4 pineapples . These esters contribute fruity and sulfurous notes, with odor activity values (OAVs) exceeding 1,000 .
- Propanoic acid ethyl ester and hexyl ester influence overripe apple-like attributes in fermented foods like stinky tofu .
Antimicrobial and Antioxidant Activity
- Propanoic acid, 3-mercapto-dodecyl ester and decyl ester exhibit broad-spectrum antimicrobial effects, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .
Structural Impact on Properties
- Branching vs. Linear Chains : Compounds with branched alkyl groups (e.g., 3-methylbutyl ester) exhibit lower molecular weights and higher volatility compared to linear analogs like 2-butoxyethyl ester .
- Functional Group Effects: Thioether-containing esters (e.g., 3-(methylthio)propanoic acid esters) enhance aroma potency, while halogenated esters (e.g., chlorine-substituted) are more reactive in chemical synthesis .
Data Table: Comparative Physicochemical Properties
| Property | This compound | Propanoic acid, 2-chloro-, methyl ester | 3-(Methylthio)propanoic acid methyl ester |
|---|---|---|---|
| Boiling Point | Not reported | ~140–150°C (estimated) | ~180–190°C (estimated) |
| Water Solubility | Low (ester/halogen groups) | Moderate (small ester) | Low (thioether group) |
| Volatility | Low (high MW) | High (low MW) | Moderate |
| Key Applications | Specialty chemicals | Biofuels | Flavoring agents |
Biological Activity
Propanoic acid, 2-chloro-, 2-butoxyethyl ester, commonly known as 2-butoxyethyl 2-chloropropanoate, is an ester compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its toxicity, effects on human health, and ecological implications.
- Chemical Formula : C₈H₁₅ClO₂
- Molecular Weight : 174.66 g/mol
- CAS Number : 2072038
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Toxicity :
- The compound has been associated with reproductive and developmental toxicity. Studies indicate that exposure can lead to adverse effects on reproductive health and developmental processes in various organisms .
- Specific assessments have classified it under various hazard lists due to its potential endocrine-disrupting properties .
-
Ecotoxicology :
- The compound exhibits varying levels of toxicity to aquatic life. It is noted that ester formulations of related compounds, such as 2,4-D, are generally more toxic to plants and fish compared to their amine salt counterparts .
- Environmental assessments indicate that the degradation products of propanoic acid esters can also pose risks to aquatic ecosystems .
-
Human Health Effects :
- Research has shown that exposure to chlorinated compounds like this ester can lead to significant health risks, including endocrine disruption and potential carcinogenic effects. For instance, studies have highlighted associations between herbicide exposure and increased rates of certain cancers in agricultural workers .
- The compound may interfere with hormonal regulation, affecting thyroid hormone levels and reproductive hormones in exposed individuals .
Case Study 1: Reproductive Toxicity in Rodents
A study investigating the effects of propanoic acid esters on rodent models found significant alterations in reproductive hormone levels. The results indicated a decrease in testosterone production and an increase in estrogen levels among treated males, leading to concerns about fertility and developmental outcomes.
Case Study 2: Aquatic Toxicity Assessment
In a controlled environment study assessing the impact of propanoic acid esters on fish populations, it was observed that exposure led to increased mortality rates and developmental abnormalities in the offspring of exposed species. The study highlighted the importance of monitoring such compounds in agricultural runoff.
Table 1: Summary of Biological Activities
Table 2: Toxicological Data
| Endpoint | Value | Species Studied |
|---|---|---|
| LD50 (oral) | 607-980 mg/kg | Rats |
| Acute Exposure Effects | Vomiting, liver damage | Various species |
| Chronic Exposure Effects | Hormonal changes | Ewes, rodents |
Research Findings
Recent research emphasizes the need for comprehensive studies on the long-term effects of propanoic acid esters on both human health and environmental safety. The following findings are noteworthy:
- Endocrine Activity : Evidence suggests that exposure leads to significant hormonal disruptions that could affect reproductive health across generations .
- Aquatic Toxicity : The degradation products of propanoic acid esters pose a risk to aquatic ecosystems, necessitating careful monitoring in agricultural practices .
- Potential Carcinogenicity : While direct evidence linking this specific compound to cancer is limited, its structural similarity to known carcinogens raises concerns about its safety profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
